molecular formula C11H17N B586930 1-(4-Methylphenyl)butan-2-amine CAS No. 147702-26-9

1-(4-Methylphenyl)butan-2-amine

Cat. No.: B586930
CAS No.: 147702-26-9
M. Wt: 163.264
InChI Key: STYLTFHVTUCTSI-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)butan-2-amine is an organic compound belonging to the class of phenethylamines. It is characterized by a butan-2-amine backbone with a 4-methylphenyl group attached to the first carbon atom. This compound is known for its stimulant properties and is structurally related to other phenethylamines.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)butan-2-amine can be synthesized through several methods. One common approach involves the reductive amination of 4-methylphenylacetone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: 4-Methylphenylbutanone or 4-methylbenzoic acid.

    Reduction: 1-(4-Methylphenyl)butanol or 1-(4-Methylphenyl)butylamine.

    Substitution: Various N-substituted derivatives depending on the substituent introduced.

Scientific Research Applications

1-(4-Methylphenyl)butan-2-amine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its effects on biological systems, particularly its stimulant properties.

    Medicine: Research explores its potential therapeutic applications, including its use as a model compound for developing new drugs.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)butan-2-amine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced alertness, energy, and mood. The compound’s effects are mediated through its binding to and activation of specific receptors and transporters in the central nervous system.

Comparison with Similar Compounds

    4-Methylphenylisobutylamine:

    Phenethylamine: The parent compound of the class, with a simpler structure lacking the 4-methyl and butan-2-amine modifications.

    Amphetamine: A well-known stimulant with a similar phenethylamine backbone but different substituents.

Uniqueness: 1-(4-Methylphenyl)butan-2-amine is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its 4-methylphenyl group and butan-2-amine backbone contribute to its unique interaction with biological targets, differentiating it from other phenethylamines.

Properties

IUPAC Name

1-(4-methylphenyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-11(12)8-10-6-4-9(2)5-7-10/h4-7,11H,3,8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYLTFHVTUCTSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=C(C=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656191
Record name 1-(4-Methylphenyl)-2-butanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147702-26-9
Record name α-Ethyl-4-methylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147702-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methylphenyl)-2-butanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Methylphenyl)butan-2-amine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYC2G7R2PC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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